molecular formula C16H19NO3S B1620781 1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 306936-23-2

1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1620781
CAS RN: 306936-23-2
M. Wt: 305.4 g/mol
InChI Key: ZRGONDPMOQPTPL-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 1-[2-(2-hydroxyethylsulfanyl)ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid, is a chemical with the molecular formula C16H19NO3S . It is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various groups, including a phenyl group, a carboxylic acid group, and a 2-(2-hydroxyethylsulfanyl)ethyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Neuroexcitatory Amino Acid Antagonists

Research on bicyclic lactones derived from kainic acid, including those with hydroxy, iodo, and phenylthio substituents, suggests potential applications in inhibiting neuroexcitatory amino acids. These compounds, by modulating Na+ fluxes induced by neuroexcitants like kainic acid and N-methyl-D-aspartic acid, may offer pathways for therapeutic applications in neurological conditions (Goldberg et al., 1983).

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis method, which facilitates the generation of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acid ethyl esters, points towards synthetic applications in creating a wide range of pyrrole-based compounds. This method's versatility in synthesizing pyrroles bearing various substituents underscores the potential in pharmaceutical synthesis and material science (Roomi & Macdonald, 1970).

Quantum Chemical Investigation

Studies on the quantum chemical properties of substituted pyrrolidinones, including DFT and quantum-chemical calculations, provide insights into the electronic properties such as HOMO and LUMO energies. These investigations are crucial for understanding the molecular properties of pyrrole derivatives in drug design and material applications (Bouklah et al., 2012).

Anticancer Agent Synthesis

The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from amino and chloro substituted pyridine carbamates, and their evaluation against cancer cell lines, illustrate the therapeutic applications of pyrrole derivatives in oncology. These compounds' effects on cell proliferation and survival in cancer models highlight their potential as anticancer agents (Temple et al., 1983).

properties

IUPAC Name

1-[2-(2-hydroxyethylsulfanyl)ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12-14(16(19)20)11-15(13-5-3-2-4-6-13)17(12)7-9-21-10-8-18/h2-6,11,18H,7-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGONDPMOQPTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCSCCO)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371386
Record name 1-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306936-23-2
Record name 1-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
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1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
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1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
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1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

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